molecular formula C17H15ClFN3S B3506961 3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole

3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B3506961
M. Wt: 347.8 g/mol
InChI Key: VRQHYRGXBILVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation.
Biochemical and physiological effects:
3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has been found to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of prostaglandins. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Moreover, this compound has been shown to have antifungal activity by inhibiting the growth of fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole in lab experiments is its potential to exhibit biological activity. This compound has been found to have anti-inflammatory, antitumor, and antifungal activities, which makes it a useful tool for studying these biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in appropriate concentrations and to follow proper safety protocols when handling it.

Future Directions

There are several future directions for the study of 3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological activity. Additionally, this compound can be used as a building block in the synthesis of other biologically active compounds, which opens up new avenues for drug discovery research.

Scientific Research Applications

3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease. In addition, this compound has been used as a building block in the synthesis of other biologically active compounds.

properties

IUPAC Name

3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3S/c1-2-22-16(13-6-4-7-14(18)10-13)20-21-17(22)23-11-12-5-3-8-15(19)9-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHYRGXBILVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
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3-(3-chlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole

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